Ethyl (3Z)-3-[(6-fluoropyridin-2-yl)methylidene]-4-oxo-1,2-dihydronaphthalene-1-carboxylate
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Overview
Description
Ethyl (3Z)-3-[(6-fluoropyridin-2-yl)methylidene]-4-oxo-1,2-dihydronaphthalene-1-carboxylate is a complex organic molecule with potential applications in various fields such as chemistry, biology, and medicine. This compound features a fluoropyridine moiety, which often confers unique properties due to the presence of fluorine atoms, making it a subject of interest for researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl (3Z)-3-[(6-fluoropyridin-2-yl)methylidene]-4-oxo-1,2-dihydronaphthalene-1-carboxylate generally involves multiple steps:
Formation of the Fluoropyridine Moiety: : The synthesis begins with the preparation of 6-fluoropyridine, which can be synthesized from readily available starting materials using fluorination reactions.
Coupling Reaction: : The 6-fluoropyridine is then coupled with a suitable aldehyde to introduce the fluoropyridine methylidene group.
Cyclization and Esterification: : The next step involves cyclization to form the dihydronaphthalene ring, followed by esterification to introduce the ethyl carboxylate group.
Industrial Production Methods
For large-scale production, optimized synthetic routes and reaction conditions are developed to maximize yield and purity while minimizing costs and environmental impact. This often involves continuous flow reactors, automated synthesis, and green chemistry approaches.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound can undergo oxidation to form more complex structures, often involving the ketone or fluoropyridine moiety.
Reduction: : Reduction reactions can be used to modify the keto group to hydroxyl or other reduced forms.
Substitution: : Due to the presence of the fluorine atom, the compound can participate in substitution reactions, particularly nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: : Common reagents include potassium permanganate, chromium trioxide, or other strong oxidizers.
Reduction: : Reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Substitution: : Reagents such as sodium hydride, ammonia, or other nucleophiles are employed under controlled conditions.
Major Products
Oxidation Products: : Various oxidized derivatives, depending on the reaction conditions and reagents used.
Reduction Products: : Reduced forms like hydroxyl derivatives or fully reduced hydrocarbons.
Substitution Products: : Products where the fluorine atom is replaced with other functional groups.
Scientific Research Applications
Chemistry
Reaction Intermediates: : Used as intermediates in the synthesis of more complex organic molecules.
Catalysis: : Can be used to study catalytic processes, especially those involving fluorinated compounds.
Biology
Drug Development:
Biomolecular Interactions: : Study of interactions with biomolecules, providing insights into molecular mechanisms.
Medicine
Therapeutic Agents: : Investigation as a potential therapeutic agent for various conditions.
Diagnostic Tools: : Used in the development of diagnostic agents due to its fluorinated structure, which can be easily traced in biological systems.
Industry
Material Science: : Applications in the development of advanced materials, including polymers and coatings.
Agriculture: : Potential use in agrochemicals to enhance crop protection and yield.
Mechanism of Action
Ethyl (3Z)-3-[(6-fluoropyridin-2-yl)methylidene]-4-oxo-1,2-dihydronaphthalene-1-carboxylate exerts its effects through various molecular mechanisms:
Molecular Targets: : Binds to specific proteins or enzymes, modulating their activity.
Pathways Involved: : Participates in biochemical pathways, influencing cellular processes and functions.
Comparison with Similar Compounds
Similar Compounds
Ethyl (3Z)-3-[(2-pyridinyl)methylidene]-4-oxo-1,2-dihydronaphthalene-1-carboxylate: : Lacks the fluorine atom, resulting in different chemical properties.
Methyl (3Z)-3-[(6-fluoropyridin-2-yl)methylidene]-4-oxo-1,2-dihydronaphthalene-1-carboxylate: : Has a methyl group instead of an ethyl group, impacting its reactivity and applications.
Phenyl (3Z)-3-[(6-fluoropyridin-2-yl)methylidene]-4-oxo-1,2-dihydronaphthalene-1-carboxylate: : Incorporates a phenyl group, changing its overall chemical behavior.
Uniqueness
This compound is a fascinating compound with a range of applications and unique chemical properties. Whether you’re diving into synthetic chemistry, exploring new drugs, or advancing material science, this molecule holds promising potential.
Properties
IUPAC Name |
ethyl (3Z)-3-[(6-fluoropyridin-2-yl)methylidene]-4-oxo-1,2-dihydronaphthalene-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16FNO3/c1-2-24-19(23)16-11-12(10-13-6-5-9-17(20)21-13)18(22)15-8-4-3-7-14(15)16/h3-10,16H,2,11H2,1H3/b12-10- |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GNDUVVNJCFRCGI-BENRWUELSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CC(=CC2=NC(=CC=C2)F)C(=O)C3=CC=CC=C13 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1C/C(=C/C2=NC(=CC=C2)F)/C(=O)C3=CC=CC=C13 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16FNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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